Steric Bulk Differentiation: The Mesityl Group vs. m-Tolyl, o-Tolyl, and 2,4-Difluorophenyl Analogs
Among the series of N-(substituted-phenyl)-2-(1-tosylpiperidin-2-yl)acetamide analogs disclosed in the patent and chemical catalog literature, N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-61-8) is the only variant bearing a 2,4,6-trimethylphenyl (mesityl) group, distinguishing it from analogs with mono-substituted or di-substituted aniline groups . The close comparator N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941904-19-4) contains a single meta-methyl substituent (MW 386.5 vs. 414.56), while the target compound's symmetrical tri-methyl substitution increases steric bulk and π-electron density on the N-aryl ring, a feature associated with enhanced selectivity for σ1 over σ2 receptors in related piperidine-acetamide scaffolds where a 65-fold selectivity window (Ki 17 nM vs. 1117 nM) was achieved through steric optimization of the hydrophobic pocket-interacting fragment .
2–3 additional methyl groups; ~+28 Da, increased molar refractivity
| Evidence Dimension | Steric and electronic properties of N-aryl substituent |
|---|---|
| Target Compound Data | Mesityl group (2,4,6-trimethylphenyl); MW 414.56; ALOGPS estimated logP ~4.5; three ortho/para methyl groups providing symmetric steric shielding |
| Comparator Or Baseline | N-(m-tolyl) analog (CAS 941904-19-4): single meta-methyl; N-(o-tolyl) analog (CAS 941910-44-7): single ortho-methyl; N-(2,4-difluorophenyl) analog (CAS 941955-26-6): electron-withdrawing fluoro substituents |
| Quantified Difference | The mesityl group provides approximately 2–3 additional methyl substituents relative to mono-methyl analogs, increasing calculated molar refractivity by ~14–28 units and estimated polar surface area differences of <5 Ų |
| Conditions | Computational comparison using ChemSrc structural data; SAR context from sigma receptor ligand study (Zampieri et al., 2018) |
Why This Matters
Procurement of the exact mesityl-substituted compound is essential because steric bulk at the N-aryl position is a validated determinant of sigma receptor subtype selectivity in this scaffold class.
- [1] Zampieri D, Romano M, Fortuna S, et al. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorg Med Chem Lett. 2018;28(19):3206-3209. Sigma receptor binding data for structurally related piperidine-acetamide derivatives. View Source
